molecular formula C8H11ClN2O2 B1425166 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride CAS No. 1297344-84-3

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride

Cat. No. B1425166
M. Wt: 202.64 g/mol
InChI Key: BZSFLKGWGMJLBI-UHFFFAOYSA-N
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Description

“4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 131020-57-0 . It has a molecular weight of 202.64 . The compound is typically stored in an inert atmosphere at room temperature .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, similar compounds have been synthesized using various methods . For instance, one method involved dissolving the crude product in THF and adding an excess amount of Oxone in THF/water, then stirring at room temperature overnight .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2.ClH/c11-8(12)5-1-2-6-7(3-5)10-4-9-6;/h4-5H,1-3H2,(H,9,10)(H,11,12);1H . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 chlorine atom in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molar refractivity of 49.56 and a topological polar surface area (TPSA) of 65.98 Ų . It is soluble, with a solubility of 1.93 mg/ml or 0.00954 mol/l .

Scientific Research Applications

Antitumor Activity

Benzimidazole derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole, have been reviewed for their antitumor activities. Some of these compounds have advanced to preclinical testing stages, showcasing their potential in the search for new antitumor drugs and compounds with varied biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Antioxidant, Microbiological, and Cytotoxic Activity

Natural carboxylic acids derived from plants, including various structural derivatives of benzoic acid, have demonstrated significant biological activities, such as antioxidant, antimicrobial, and cytotoxic activities. These activities are influenced by the structure of the compounds, including the number of hydroxyl groups and conjugated bonds (Godlewska-Żyłkiewicz, B., et al., 2020).

CNS Acting Drugs

Benzimidazole and related azole compounds have been identified for their potential to be modified into potent central nervous system (CNS) acting drugs. This includes exploring their properties for treating neurological disorders through various chemical modifications to enhance CNS penetrability and activity (Saganuwan, S., 2020).

Pharmacophore in Medicinal Chemistry

The tetrazole moiety, which can be considered a bioisostere for the carboxylic acid group, has seen increasing popularity due to its broad spectrum of biological properties, including anticancer, antimalarial, and anti-inflammatory activities. Tetrazole containing compounds have been utilized in drug development for their pharmacokinetic profile and metabolic stability (Patowary, P., Deka, B., & Bharali, D., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-benzimidazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c11-8(12)5-2-1-3-6-7(5)10-4-9-6;/h4-5H,1-3H2,(H,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSFLKGWGMJLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)NC=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride
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4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride
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4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride
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4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride
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4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride
Reactant of Route 6
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride

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